N''-acetyl-N-(2,4-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
Description
Properties
IUPAC Name |
N-[(Z)-N-(2,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O/c1-8-6-9(2)19-14(18-8)22-15(20-10(3)23)21-13-5-4-11(16)7-12(13)17/h4-7H,1-3H3,(H2,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFDJTXYEXDALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=C(C=C(C=C2)Cl)Cl)\NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N''-acetyl-N-(2,4-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine (CAS No. 351226-13-6) is a synthetic compound with a complex molecular structure characterized by the formula C15H15Cl2N5O and a molar mass of 352.22 g/mol. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H15Cl2N5O |
| Molar Mass | 352.22 g/mol |
| Density | 1.38 g/cm³ (predicted) |
| pKa | 8.76 (predicted) |
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of aspartate transcarbamoylase (ATCase), an enzyme critical in pyrimidine biosynthesis. This inhibition can disrupt the synthesis of nucleotides, which is essential for DNA and RNA production, thereby affecting cell proliferation and survival.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For example:
- In vitro assays showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Lactococcus lactis, as well as Gram-negative bacteria like Escherichia coli.
- The compound's efficacy was compared to standard antibiotics using disk diffusion methods, revealing promising results that suggest its potential use in treating bacterial infections.
Case Studies
-
Study on Anticancer Properties :
- A study explored the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, particularly in leukemia and breast cancer models.
- The mechanism was attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
-
Enzyme Inhibition Studies :
- Inhibition kinetics were evaluated using purified ATCase from Escherichia coli. The compound demonstrated non-competitive inhibition with an IC50 value in the low nanomolar range, indicating high potency.
- Further kinetic studies suggested that binding occurs at an allosteric site distinct from the active site, providing insights into its mechanism of action.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs, focusing on substituent differences and their impact on molecular weight, melting points, and applications:
Notes:
- Acetyl Group Role: The acetyl substituent distinguishes the main compound from non-acetylated analogs, possibly altering metabolic stability or solubility.
- Molecular Weight Trends : Biphenyl-containing analogs (e.g., 317.39 g/mol) exhibit higher molecular weights than simpler aryl derivatives, which could impact pharmacokinetics .
Q & A
Q. What are the recommended synthetic routes for N''-acetyl-N-(2,4-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, and how are critical parameters (temperature, solvent) optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic acyl substitution. For analogous guanidines, a base (e.g., triethylamine) facilitates coupling between pyrimidinylamine and substituted phenyl precursors under reflux conditions (ethanol or THF). Temperature optimization (90–95°C) is critical to minimize side reactions and improve yields . Solvent polarity must balance solubility of aromatic intermediates and reactivity—aprotic solvents like DMF are preferred for electrophilic aromatic substitutions. Post-synthetic acetylation requires controlled pH (neutral to slightly acidic) to avoid hydrolysis of the acetyl group .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution 1H/13C NMR is essential for resolving signals from the dichlorophenyl (δ 7.2–7.8 ppm), pyrimidinyl (δ 2.2–2.5 ppm for methyl groups), and acetyl (δ 2.1–2.3 ppm) moieties. Mass spectrometry (ESI-TOF) validates molecular weight (±1 Da) and fragmentation patterns, particularly for the guanidine core. X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and bond angles, as demonstrated for related pyrimidinyl-acetamide derivatives .
Advanced Research Questions
Q. How do electronic effects from substituents (e.g., dichlorophenyl, dimethylpyrimidinyl) influence the compound's reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The 2,4-dichlorophenyl group exerts strong electron-withdrawing effects, activating the guanidine core toward nucleophilic attack (e.g., at the acetylated nitrogen). In contrast, 4,6-dimethylpyrimidinyl substituents donate electron density via methyl groups, stabilizing resonance structures during electrophilic substitutions. Computational studies (DFT) can map charge distribution to predict regioselectivity in reactions like sulfonation or halogenation. Experimental validation via Hammett plots or kinetic isotopic effects is recommended .
Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer : Discrepancies often arise from assay-specific variables:
- Enzyme purity : Impurities in recombinant enzymes may yield false positives. Validate via SDS-PAGE and activity controls .
- Cell permeability : LogP calculations (≥3.5 for this compound) predict moderate membrane penetration. Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to track intracellular localization .
- Off-target effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) to confirm target specificity .
Q. What computational methods are used to model the compound's binding interactions with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding poses by sampling conformational space of the dichlorophenyl and pyrimidinyl groups in active sites. MD simulations (AMBER, GROMACS) assess stability over 100-ns trajectories, with MM-PBSA/GBSA calculations quantifying binding free energy. Validate experimentally via alanine scanning mutagenesis of predicted contact residues in target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
